molecular formula C10H12BrFO2 B8162754 1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene

1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene

Cat. No.: B8162754
M. Wt: 263.10 g/mol
InChI Key: BRWRPUYXSXZKFO-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methoxyethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzene derivative followed by the introduction of the methoxyethoxy group through etherification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale bromination and etherification processes, optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.

    Chemical Biology: The compound can be utilized in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism by which 1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene can be compared with other similar compounds, such as:

    1-Bromo-4-fluoro-2-methylbenzene: Lacks the methoxyethoxy group, which may affect its reactivity and applications.

    1-Bromo-5-fluoro-2-methylbenzene: Similar structure but without the methoxyethoxy group, leading to different chemical properties.

    1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene:

The presence of the methoxyethoxy group and the fluorine atom in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-7-5-10(14-4-3-13-2)9(12)6-8(7)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRPUYXSXZKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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